molecular formula C15H32O6 B3086904 HO-Ppg5-OH CAS No. 1167572-53-3

HO-Ppg5-OH

Cat. No.: B3086904
CAS No.: 1167572-53-3
M. Wt: 308.41 g/mol
InChI Key: QCNODSMOZZBAFI-UHFFFAOYSA-N
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Description

HO-Ppg5-OH is a versatile chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound exhibits properties that make it suitable for a wide range of applications, from drug delivery systems to surface coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HO-Ppg5-OH typically involves the reaction of polyethylene glycol with specific reagents under controlled conditions. The process often includes the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

HO-Ppg5-OH undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

HO-Ppg5-OH is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of biological processes and as a component in drug delivery systems.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug formulations and as a carrier for targeted drug delivery.

    Industry: It is used in the production of surface coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which HO-Ppg5-OH exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, it can enhance the solubility and stability of drugs, allowing for more efficient delivery to target tissues. The molecular pathways involved may include interactions with cell membranes, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to HO-Ppg5-OH include other polyethylene glycol derivatives and related compounds used in similar applications. These compounds share some structural similarities but may differ in their specific properties and applications.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it particularly suitable for applications in drug delivery and surface coatings, where other similar compounds may not perform as effectively .

Properties

IUPAC Name

3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h16-17H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNODSMOZZBAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCOCCCOCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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